molecular formula C8H5BF6O2 B171864 2,5-Bis(trifluoromethyl)phenylboronic acid CAS No. 196083-18-8

2,5-Bis(trifluoromethyl)phenylboronic acid

Cat. No.: B171864
CAS No.: 196083-18-8
M. Wt: 257.93 g/mol
InChI Key: CVZMLRIREADJRS-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

2,5-Bis(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2,5-Bis(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound plays a crucial role in the SM cross-coupling reaction. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in several biochemical pathways. It is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman / Suzuki / Negishi coupling, and primary amino acid derivatives with anticonvulsant activity . It also participates in the formation of alkyl arylcarbamates via Cu-catalyzed coupling with potassium cyanate .

Pharmacokinetics

It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including those mentioned in the biochemical pathways section .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound’s stability suggests that it may be resistant to degradation in various environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)phenylboronic acid typically involves the reaction of 2,5-dibromo-1,3-bis(trifluoromethyl)benzene with a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction proceeds through a borylation process, where the boron reagent is introduced to the aromatic ring. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters. The choice of solvents and catalysts may also be adjusted to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Common solvents include DMF, THF, and toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)phenylboronic acid
  • 2,4-Bis(trifluoromethyl)phenylboronic acid

Uniqueness

2,5-Bis(trifluoromethyl)phenylboronic acid is unique due to the specific positioning of the trifluoromethyl groups, which influences its reactivity and stability. Compared to other trifluoromethyl-substituted boronic acids, it offers distinct advantages in certain coupling reactions due to its electronic and steric properties .

Properties

IUPAC Name

[2,5-bis(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16)17/h1-3,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZMLRIREADJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381266
Record name 2,5-bis(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196083-18-8
Record name 2,5-bis(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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